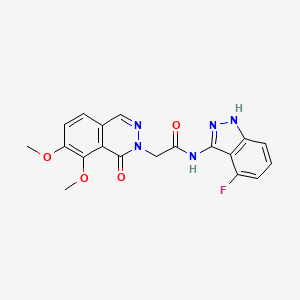![molecular formula C18H17N5O B12175172 N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12175172.png)
N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes both pyridine and pyrimidine rings, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . This reaction is mild and metal-free, making it an attractive option for laboratory synthesis.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are synthesized under similar conditions.
Uniqueness
N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications.
Propriétés
Formule moléculaire |
C18H17N5O |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(2-pyridin-2-ylethyl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C18H17N5O/c24-17(20-13-9-15-4-1-2-10-19-15)14-5-7-16(8-6-14)23-18-21-11-3-12-22-18/h1-8,10-12H,9,13H2,(H,20,24)(H,21,22,23) |
Clé InChI |
GRBCWJUJSWHYAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12175093.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12175098.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B12175100.png)
![5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12175105.png)
![3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12175122.png)
![N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12175125.png)
![3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175129.png)

![1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12175136.png)
![N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12175143.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12175148.png)
![4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B12175152.png)
![6-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12175160.png)
